2-Nitro-3-(p-tolylamino)acrylaldehyde
Overview
Description
2-Nitro-3-(p-tolylamino)acrylaldehyde is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a nitro group, a p-tolylamino group, and an acrylaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(p-tolylamino)acrylaldehyde typically involves the reaction of p-toluidine with nitroacrolein under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(p-tolylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-amino-3-(p-tolylamino)acrylaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: 2-Amino-3-(p-tolylamino)acrylaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-3-(p-tolylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(p-tolylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-3-(m-tolylamino)acrylaldehyde
- 2-Nitro-3-(o-tolylamino)acrylaldehyde
- 2-Nitro-3-(p-anisylamino)acrylaldehyde
Uniqueness
2-Nitro-3-(p-tolylamino)acrylaldehyde is unique due to its specific structural features, such as the p-tolylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
(Z)-3-(4-methylanilino)-2-nitroprop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15/h2-7,11H,1H3/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJQACHDXCJIF-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C=O)\[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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